7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene, can also yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, kinase inhibitors, and other therapeutic compounds
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it effective as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine-7-carboxamides: Compounds with a different ring fusion pattern but similar pharmacological properties.
Uniqueness
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified to create a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C6H3BrN2OS |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2,5H |
InChI Key |
QOJZOCHDRCZINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC(=O)C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.